molecular formula C27H44N2O4 B2460540 Boc-N-Me-Phe DCHA CAS No. 40163-88-0

Boc-N-Me-Phe DCHA

Cat. No.: B2460540
CAS No.: 40163-88-0
M. Wt: 460.659
InChI Key: MFORGORUOHHLHW-YDALLXLXSA-N
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Description

Boc-N-Me-Phe DCHA, also known as N-α-t.-Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt, is a synthetic compound derived from the amino acid phenylalanine. It is commonly used as a building block in the synthesis of peptides and peptidomimetics. This compound is particularly valuable in the field of medicinal chemistry due to its potential therapeutic applications.

Safety and Hazards

“Boc-N-Me-Phe DCHA” is classified as highly hazardous to water (WGK 3) . It should be stored at +2°C to +8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-N-Me-Phe DCHA typically involves the protection of the amino group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The methylation of the amino group is then carried out to obtain N-α-methyl-L-phenylalanine. The final step involves the formation of the dicyclohexylammonium salt to enhance the compound’s stability and solubility .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-N-Me-Phe DCHA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

Boc-N-Me-Phe DCHA has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex peptides and peptidomimetics.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme-substrate binding.

    Medicine: It has potential therapeutic applications, particularly in the development of novel drugs and treatments.

    Industry: this compound is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

  • Boc-Phe-OH
  • Boc-N-Me-Ala-OH
  • Boc-Lys(Boc)-OH
  • Boc-Ser(tBu)-OH

Uniqueness

Boc-N-Me-Phe DCHA is unique due to its specific structural features, such as the presence of the Boc-protected amino group and the dicyclohexylammonium salt. These features enhance its stability, solubility, and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFORGORUOHHLHW-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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